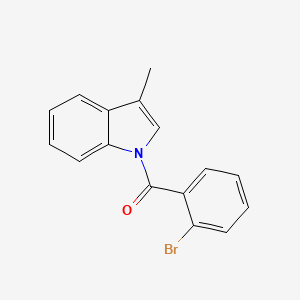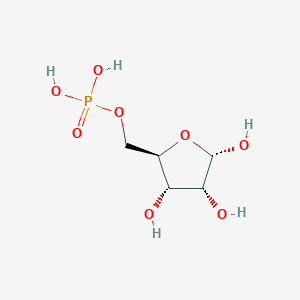
4-(1,3,5-Trioxan-2-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,5-Trioxan-2-yl)pyridazine is a heterocyclic compound that combines the structural elements of pyridazine and trioxane. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while trioxane is a three-membered ring containing three oxygen atoms.
Métodos De Preparación
The synthesis of 4-(1,3,5-Trioxan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with trioxane under specific conditions. One common method includes the cyclization of a pyridazine precursor with trioxane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
4-(1,3,5-Trioxan-2-yl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different reactivity and stability.
Substitution: Substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with potentially useful properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
4-(1,3,5-Trioxan-2-yl)pyridazine has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 4-(1,3,5-Trioxan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential functions and leading to cell death. Similarly, in anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-(1,3,5-Trioxan-2-yl)pyridazine can be compared with other similar compounds, such as pyridazine derivatives and trioxane-containing molecules. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its use in medicinal chemistry and agrochemicals.
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of pharmacological activities.
This combination allows for the exploration of new chemical space and the development of compounds with novel activities and properties .
Propiedades
Número CAS |
77709-03-6 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
4-(1,3,5-trioxan-2-yl)pyridazine |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2 |
Clave InChI |
DSFLZZJNYYVWFW-UHFFFAOYSA-N |
SMILES canónico |
C1OCOC(O1)C2=CN=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
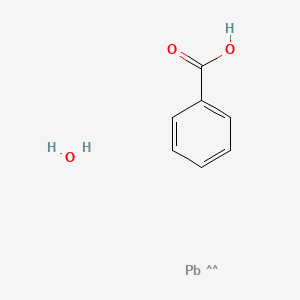
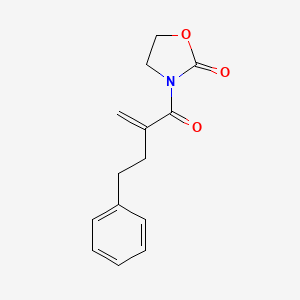



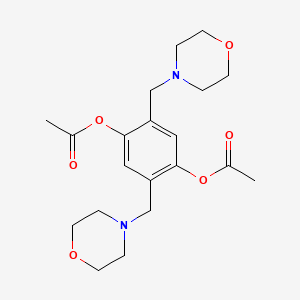
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

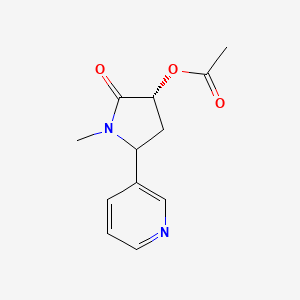
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
